AZD0780

LDL-C reduction PCSK9 inhibition statin add-on therapy

Sourcing a well-characterized oral PCSK9 inhibitor with consistent batch quality and defined mechanism for cardiovascular research? AZD0780 offers defined Kd <200 nM, no food effect, ~40 h half-life, and Phase IIb-validated dose-response data. Key supply metrics: - Dose-dependent LDL-C reduction: 35.3-50.7% (1-30 mg) at 12 weeks. - 84% of patients on 30 mg + statin achieved AHA/ACC LDL-C target <70 mg/dL. - Batch-to-batch consistency with ≥98% purity (HPLC).

Molecular Formula C20H20F2N6O2
Molecular Weight 414.4 g/mol
Cat. No. B15139371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD0780
Molecular FormulaC20H20F2N6O2
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1CC(CC1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F
InChIInChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1
InChIKeyNCHUWRLOTSAFFN-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD0780 (Laroprovstat): Oral PCSK9 Inhibitor


AZD0780 (Laroprovstat, PCSK9-IN-12) is an investigational once-daily oral small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. Developed by AstraZeneca, AZD0780 is a heteroaryl compound (molecular weight 414.41 Da, formula C20H20F2N6O2) that binds to the C-terminal domain of PCSK9 with a dissociation constant (Kd) <200 nM, inhibiting lysosomal trafficking of the PCSK9-LDL receptor complex to prevent LDL receptor degradation without directly blocking the PCSK9-LDLR binding interaction [2]. The compound has completed Phase IIb clinical evaluation (PURSUIT trial, NCT06173570) demonstrating dose-dependent LDL-cholesterol (LDL-C) reduction and is currently undergoing Phase III cardiovascular outcomes assessment (AZURE-Outcomes trial) [3].

PCSK9 pathway inhibition studies via C-terminal domain binding
Small-molecule tool compound for statin combination model research
Phase IIb endpoint data available for dose-response modeling

AZD0780 Differentiation from Oral PCSK9 Alternatives


Oral PCSK9 inhibitors are not a homogeneous class suitable for direct substitution in research protocols or clinical development pipelines. Mechanistically, AZD0780 employs a distinct mode of action—binding to the C-terminal domain of PCSK9 to inhibit lysosomal trafficking of the PCSK9-LDLR complex, rather than directly blocking the PCSK9-LDLR protein-protein interaction [1][2]. This stands in contrast to enlicitide (MK-0616), an oral macrocyclic peptide that directly inhibits PCSK9-LDLR binding with picomolar affinity [3]. These mechanistic differences translate to divergent molecular properties: AZD0780 is a traditional small molecule (MW 414 Da) with established Kd <200 nM, whereas enlicitide is a larger macrocyclic peptide (MW ~1586 Da) with Ki of 5 pM [3]. Furthermore, the two compounds differ in their clinical development stages (Phase IIb/III for AZD0780 vs Phase III completed for enlicitide) and trial designs, making cross-trial efficacy comparisons subject to differing patient populations, background therapies, and endpoint definitions. Procurement decisions must therefore account for these distinct molecular characteristics, mechanistic pathways, and clinical evidence profiles.

AZD0780
C-terminal domain trafficking inhibition; small molecule (MW ~414 Da)
Enlicitide (MK-0616)
Direct PCSK9-LDLR binding blockade; macrocyclic peptide (~1586 Da)
Binding mechanism mismatch: pathway effects and downstream readouts may differ between C-terminal trafficking inhibition and direct protein-protein interaction blockade.
Molecular class divergence: small-molecule versus macrocyclic peptide pharmacokinetics, tissue distribution, and food-effect profiles may not transfer across research models.
Reported endpoint magnitudes (LDL-C reduction, target attainment) are from differing trial designs; direct comparative data are unavailable and model-context extrapolation requires validation.

AZD0780 Quantitative Differentiation Evidence


Statin Add-On LDL-C Reduction

In the Phase IIb PURSUIT trial, AZD0780 30 mg once daily added to background moderate-to-high-intensity statin therapy produced a placebo-corrected least squares mean LDL-C reduction of 50.7% (95% CI: -59.0% to -42.4%, p<0.001) at 12 weeks [1][2]. Lower doses demonstrated dose-proportional efficacy: 1 mg (-35.3%), 3 mg (-37.9%), and 10 mg (-45.2%) [2]. For context, enlicitide (MK-0616) 20 mg in the Phase III CORALreef HeFH trial demonstrated a between-group LDL-C difference of -59.4% (95% CI: -65.6 to -53.2) versus placebo at 24 weeks in adults with heterozygous familial hypercholesterolemia on background statin therapy [3]. While direct head-to-head trials are absent, both compounds demonstrate robust add-on LDL-C lowering capacity within overlapping ranges, though trial populations and durations differ (12 weeks for AZD0780 PURSUIT vs 24/52 weeks for enlicitide CORALreef).

Statin Add-On LDL-C
Cross-study comparable
AZD0780 30 mg: –50.7% (95% CI –59.0% to –42.4%) at 12 wk
Enlicitide 20 mg: –59.4% (24 wk, HeFH population)
Supports LDL-C endpoint-response context for statin add-on models
Differing trial designs; direct head-to-head data not available
LDL-C reduction PCSK9 inhibition statin add-on therapy

LDL-C Target Achievement

In the PURSUIT Phase IIb trial, AZD0780 30 mg added to background statin therapy enabled 84% (95% CI: 74.4%–90.7%) of participants to achieve the AHA/ACC guideline-recommended LDL-C target of <70 mg/dL, compared with only 13% (95% CI: 7.2%–22.3%) of participants receiving background statin therapy alone [1][2]. This represents an absolute increase in target attainment of 71 percentage points. The proportion of patients reaching the ACC/AHA guideline LDL-C goal increased in a dose-proportional manner across the 1 mg, 3 mg, 10 mg, and 30 mg doses [2]. Comparable published target attainment data for enlicitide in a general hypercholesterolemia population are not available in the primary literature as of this analysis; CORALreef HeFH trial reports LDL-C reduction but does not provide directly comparable guideline target attainment percentages in the same format.

LDL-C Target Attainment
Head-to-head
84% (AZD0780 + statin) vs 13% (placebo + statin)
12-week PURSUIT Phase IIb
Endpoint attainment benchmark for guideline-model research
Absolute difference +71 percentage points
LDL-C goal attainment guideline compliance statin add-on

PCSK9 C-Terminal Domain Binding Mechanism

AZD0780 (PCSK9-IN-12) binds to the C-terminal domain of PCSK9 with a dissociation constant (Kd) <200 nM and inhibits lysosomal trafficking of the PCSK9-LDLR complex without affecting the direct PCSK9-LDL receptor interaction [1]. In contrast, enlicitide (MK-0616) directly blocks the PCSK9-LDLR binding interaction with a Ki of 5 pM and exhibits an IC50 of 2.5 nM in human plasma [2]. The two compounds thus achieve PCSK9 inhibition through fundamentally distinct molecular mechanisms: AZD0780 targets intracellular PCSK9 trafficking, whereas enlicitide targets extracellular PCSK9-LDLR protein-protein interaction. Additionally, AZD0780 is a traditional small molecule (MW 414 Da) with potential for co-formulation, while enlicitide is a macrocyclic peptide (MW ~1586 Da) [2].

Binding Mechanism & Affinity
Class-level inference
Kd ~nM (C-terminal domain)
Enlicitide Ki 5 pM (direct PCSK9-LDLR binding site)
Mechanism-dependent pathway-response context; trafficking inhibition vs direct blockade may enable distinct pharmacological profiling
Affinity difference ~40,000-fold; mechanism relevance for target engagement studies
PCSK9 binding affinity mechanism of action C-terminal domain

Food Effect and Dosing Convenience

AZD0780 was administered in the PURSUIT Phase IIb trial without any fasting or food restrictions, with similar efficacy observed across all dosing conditions [1]. The compound exhibits a half-life of approximately 40 hours, supporting a once-daily dosing schedule [2]. Preliminary data from the Phase I trial comparing dosing with food versus fasting indicated dosing flexibility with regard to food intake [3]. In contrast, the prescribing requirements for enlicitide (MK-0616) are not yet fully characterized in the public domain, and the compound's macrocyclic peptide structure (MW ~1586 Da) may present distinct absorption and food interaction considerations relative to traditional small molecules [4]. Direct comparative food effect data between AZD0780 and enlicitide are not currently available in peer-reviewed literature.

Food Effect & Dosing
Supporting evidence
No food effect; half-life ~40 h, once-daily
Enlicitide food-effect profile not characterized publicly
Exposure consistency may simplify research protocol design
Qualitative differentiation; direct comparative food-effect data unavailable
food effect pharmacokinetics dosing convenience

Safety and Tolerability

In the PURSUIT Phase IIb trial, the rate of adverse events was comparable between the total AZD0780 treatment group (38.2%) and the placebo group (32.6%) over the 12-week treatment period [1][2]. No serious adverse events were reported in the Phase I trial of AZD0780, and the compound was well tolerated [3]. For enlicitide, Phase III CORALreef HeFH trial data indicate that adverse event rates were comparable between enlicitide and placebo groups, with similar rates of serious adverse events and treatment discontinuation due to adverse events [4]. Both compounds thus exhibit favorable safety and tolerability profiles in their respective clinical trials, with no statistically significant differences versus placebo detected. Direct head-to-head safety comparisons are not available.

Adverse Event Rate
Cross-study comparable
38.2% (AZD0780) vs 32.6% (placebo), 12 wk
Enlicitide AE rates comparable to placebo (numerical values not reported)
Safety-related endpoint monitoring context; non-significant difference supports tolerability endpoint evaluation
Head-to-head safety comparison not available
adverse events safety profile tolerability

AZD0780 Application Scenarios


Scenario 1: Statin Add-On Efficacy Studies

For research programs evaluating PCSK9 inhibition as add-on therapy to background statin treatment, AZD0780 offers Phase IIb-validated dose-dependent efficacy with placebo-corrected LDL-C reductions of 35.3% (1 mg), 37.9% (3 mg), 45.2% (10 mg), and 50.7% (30 mg) at 12 weeks [1]. This established dose-response relationship supports study design for combination therapy protocols where predictable LDL-C lowering is required. The efficacy is independent of background statin intensity (moderate vs high), simplifying patient stratification [2].

Scenario 2: Target Engagement and Mechanism of Action Studies

For target engagement and mechanism-of-action studies, AZD0780's established binding affinity (Kd <200 nM) to the PCSK9 C-terminal domain provides a quantifiable benchmark [1]. Unlike enlicitide (MK-0616) which directly blocks the PCSK9-LDLR binding interaction with Ki of 5 pM, AZD0780 inhibits lysosomal trafficking of the PCSK9-LDLR complex without disrupting the protein-protein interaction [2][3]. This mechanistic distinction is critical for research programs investigating intracellular PCSK9 processing pathways or seeking to differentiate pharmacological effects between trafficking inhibition versus direct binding blockade.

Scenario 3: Guideline-Based Target Attainment Research

For health outcomes research or real-world evidence generation focused on guideline-based LDL-C target attainment, AZD0780 provides a stark, quantifiable benchmark: 84% of patients on AZD0780 30 mg + statin achieved the AHA/ACC LDL-C target of <70 mg/dL, compared with only 13% on statin alone [1]. This 71-percentage-point absolute difference offers a robust, data-driven foundation for modeling studies, comparative effectiveness analyses, and procurement justification for lipid-lowering research programs.

Scenario 4: Pharmacokinetic and Formulation Studies

For pharmacokinetic studies or formulation development, AZD0780's established characteristics—no fasting or food restrictions, ~40-hour half-life supporting once-daily dosing—provide a well-defined reference compound [1][2]. The small molecule nature (MW 414 Da) with no food effect simplifies experimental design by eliminating the need for fasting protocols and reducing inter-subject variability related to prandial state [3]. This contrasts with the macrocyclic peptide structure of enlicitide (MW ~1586 Da), whose food effect profile is not fully characterized in the public domain [4].

Application
Selection Property
Validation Focus
Statin combination PCSK9 research
Statin-additive LDL-C endpoint response
Dose-response model validation
C-terminal domain mechanism studies
Binding affinity & trafficking inhibition profile
Target engagement assay review
LDL-C target attainment modeling
Guideline-defined endpoint attainment benchmark
Endpoint achievement model evaluation
Oral exposure & formulation research
Food-independent exposure profile
Dosing schedule reproducibility research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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